Product packaging for Methyl 3-bromo-5-formylbenzoate(Cat. No.:CAS No. 377734-27-5)

Methyl 3-bromo-5-formylbenzoate

Cat. No.: B1589565
CAS No.: 377734-27-5
M. Wt: 243.05 g/mol
InChI Key: GFZITIUEBBDMMN-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-formylbenzoate (CAS 377734-27-5) is a high-value aromatic ester building block with a molecular formula of C9H7BrO3 and a molecular weight of 243.05 g/mol . This compound is characterized by two key functional groups: a benzoate ester and an aldehyde, which are meta-substituted relative to each other on the benzene ring with a bromine atom completing the substitution pattern. This specific arrangement makes it a versatile intermediate for various coupling reactions and further functionalization, including carbon-carbon bond formation . It is typically supplied as a white to yellow solid . In research, this compound serves as a critical precursor in organic synthesis and the development of active pharmaceutical ingredients (APIs) . Its structure allows it to act as a key scaffold in the synthesis of more complex molecules, as documented in scientific literature and patents . The compound's aldehyde group is particularly valuable for constructing molecular frameworks through reactions such as condensations and nucleophilic additions. This product is intended for use as a research chemical in laboratory settings only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or human use. Researchers should consult the product's material safety data sheet (MSDS) prior to handling, as the compound may pose health hazards and should be handled with appropriate precautions . It is recommended to be stored sealed in a dry environment at room temperature . Available in various packaging sizes to suit research needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7BrO3 B1589565 Methyl 3-bromo-5-formylbenzoate CAS No. 377734-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-bromo-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFZITIUEBBDMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465844
Record name Methyl 3-bromo-5-formylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

377734-27-5
Record name Methyl 3-bromo-5-formylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-bromo-5-formylbenzoate
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Synthetic Methodologies for Methyl 3 Bromo 5 Formylbenzoate

Classical Approaches in Organic Synthesis

Traditional methods for the synthesis of Methyl 3-bromo-5-formylbenzoate rely on well-established organic reactions, providing reliable and understood pathways to the target molecule.

Esterification of 3-Bromo-5-formylbenzoic Acid

One of the most direct methods for the preparation of this compound is the esterification of its corresponding carboxylic acid, 3-bromo-5-formylbenzoic acid. nih.gov This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Common catalysts for this transformation include strong mineral acids like sulfuric acid or gaseous hydrogen chloride. The reaction proceeds via nucleophilic acyl substitution, where the methanol oxygen attacks the protonated carbonyl carbon of the carboxylic acid, leading to the formation of the methyl ester and water.

While effective, this method's success is contingent on the availability and purity of the starting 3-bromo-5-formylbenzoic acid. The esterification is a reversible process, and to drive the equilibrium towards the product side, it is often necessary to either use an excess of methanol or remove the water formed during the reaction. Some esterification procedures may face challenges; for instance, using thionyl chloride for esterification has been reported to be unsuccessful in certain cases. researchgate.net

Oxidation of Methyl 5-bromo-3-(hydroxymethyl)benzoate

An alternative classical approach involves the oxidation of the primary alcohol, Methyl 5-bromo-3-(hydroxymethyl)benzoate. azurewebsites.netamericanelements.comchemicalbook.comsigmaaldrich.com This method leverages a variety of oxidizing agents to convert the hydroxymethyl group into a formyl group. Commonly employed reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (using dimethyl sulfoxide (B87167) activated by oxalyl chloride or trifluoroacetic anhydride).

The choice of oxidant is crucial to prevent over-oxidation of the aldehyde to the corresponding carboxylic acid. Milder oxidizing agents are generally preferred to ensure the selective formation of this compound. The reaction conditions, such as temperature and reaction time, must be carefully controlled to maximize the yield of the desired aldehyde.

Table 1: Comparison of Classical Synthetic Routes

Route Starting Material Key Transformation Common Reagents Considerations
Esterification 3-Bromo-5-formylbenzoic acid nih.gov Esterification Methanol, H₂SO₄ Availability of starting acid, equilibrium control
Oxidation Methyl 5-bromo-3-(hydroxymethyl)benzoate azurewebsites.netamericanelements.comchemicalbook.comsigmaaldrich.com Oxidation PCC, PDC, Swern oxidation Prevention of over-oxidation, selectivity

Selective Metal-Halogen Exchange Reactions

Metal-halogen exchange represents a powerful tool in organic synthesis for the introduction of functional groups onto an aromatic ring. wikipedia.org This method is particularly useful for preparing substituted benzaldehydes.

In this approach, a di-halogenated aromatic compound, such as 1,3-dibromobenzene, can be selectively functionalized. The reaction involves the exchange of one of the halogen atoms (typically bromine or iodine) with a metal, most commonly lithium or magnesium, to form an organometallic intermediate. wikipedia.org This intermediate is then quenched with an electrophile, in this case, a formylating agent like N,N-dimethylformamide (DMF), to introduce the aldehyde group. researchgate.netrsc.org Subsequent esterification of the resulting benzoic acid derivative would yield this compound. The success of this method hinges on the ability to perform a selective metal-halogen exchange at one of the two halogen positions.

The regioselectivity of the metal-halogen exchange is a critical factor. researchgate.net In a molecule with multiple halogens, the more acidic proton adjacent to a halogen will preferentially undergo exchange. The choice of the organometallic reagent and reaction conditions can also influence the site of metallation. For instance, the use of isopropylmagnesium chloride has been shown to offer high regioselectivity in the halogen-metal exchange of 3-substituted 1,2-dibromo arenes. organic-chemistry.org Furthermore, the reaction must be compatible with the other functional groups present in the molecule. The ester group, for instance, can be reactive towards organolithium reagents. Therefore, it is often strategic to introduce the ester group after the formylation step or to use a protecting group strategy. The preparation of t-butyl-3-bromo-5-formylbenzoate through selective metal-halogen exchange reactions has been documented, showcasing the utility of this approach. researchgate.net

Modern and Optimized Synthetic Strategies

Further research into catalytic methods, such as palladium-catalyzed carbonylation of aryl halides, could also provide more direct routes to this compound, potentially avoiding the need for pre-formed organometallic reagents. researchgate.net

Palladium-Catalyzed Carbonylation Approaches for Benzoate (B1203000) Esters.acs.orgnih.gov

The palladium-catalyzed carbonylation of aryl halides stands as a powerful and versatile method for the synthesis of carbonyl-containing compounds, including esters. nih.gov This transformation, first detailed by Heck in 1974, involves the three-component coupling of an aryl halide, carbon monoxide (CO), and a nucleophile, such as an alcohol. nih.gov For the synthesis of methyl benzoate derivatives, methanol serves as the nucleophile. The reaction provides a regioselective route to carbonyl compounds, making it highly valuable in organic synthesis. nih.gov The mechanism for ester formation is believed to proceed through an intermediate acyl-alkoxide complex, which then undergoes reductive elimination to yield the final product. acs.org

The success of palladium-catalyzed carbonylation hinges on the careful selection of the catalyst, ligand, solvent, and CO source. A highly effective system for the alkoxycarbonylation of aryl bromides utilizes a palladium catalyst in conjunction with a specific ligand, such as Xantphos. nih.gov This system has been demonstrated to be effective for synthesizing various methyl esters from their corresponding aryl bromides at atmospheric pressure. nih.gov Another established catalytic system employs Pd(acac)₂ as the precursor and di(1-adamantyl)-n-butylphosphine hydroiodide (cataCXium AHI) as the ligand. acs.org

Carbon monoxide can be supplied as a gas or from a solid surrogate, known as COgen, which releases CO upon activation. acs.org The reaction conditions are generally mild, though they can vary depending on the specific substrate and catalytic system employed.

Table 1: Synthesis of Methyl Esters via Pd-Catalyzed Alkoxycarbonylation using Xantphos nih.gov

EntryAryl BromideProductYield (%)
14-BromoanisoleMethyl 4-methoxybenzoate93
24-BromotolueneMethyl 4-methylbenzoate94
34-BromobenzonitrileMethyl 4-cyanobenzoate95
41-Bromo-4-(trifluoromethyl)benzeneMethyl 4-(trifluoromethyl)benzoate95
53-BromopyridineMethyl nicotinate87
62-BromonaphthaleneMethyl 2-naphthoate95

Conditions: Aryl bromide, Pd₂(dba)₃ (2.5 mol %), Xantphos (7.5 mol %), Et₃N, MeOH, 80 °C, 1 atm CO.

A significant challenge in synthesizing molecules like this compound from a polyhalogenated precursor, such as 1,3,5-tribromobenzene (B165230), is achieving selective mono-substitution. Controlling the reaction to insert only one carbonyl group while leaving other halogen sites untouched requires precise tuning of the catalytic system and reaction conditions. The relative reactivity of different halogen sites can be exploited, but in a molecule with identical halogens, statistical mixtures are often a risk.

While direct studies on the selective monocarbonylation of 1,3,5-tribromobenzene are specific, the principles are demonstrated in related transformations. For instance, in metallation approaches, controlling the stoichiometry of the metallating agent and the reaction temperature is crucial for achieving selective mono-metallation of di- and tri-halogenated benzenes. orgsyn.org Similarly, in palladium catalysis, the choice of ligand and catalyst loading can influence the propensity for single versus multiple oxidative additions, thereby controlling the degree of carbonylation.

Alternative Metallation Techniques and Trapping with Carbonylating Agents.acs.orgnih.govorgsyn.org

An alternative to palladium-catalyzed carbonylation involves metallation of an aryl halide followed by trapping with a suitable electrophile. This two-step process typically begins with a metal-halogen exchange reaction. For instance, a substituted dibromobenzoate can undergo selective metal-halogen exchange using a Grignard reagent like i-PrMgCl·LiCl. orgsyn.org This creates a more reactive arylmagnesium species at one of the previous C-Br positions.

This organometallic intermediate can then be "trapped" with an appropriate carbonylating agent. To introduce a formyl group (-CHO), a common and effective trapping agent is N,N-dimethylformamide (DMF). orgsyn.org To install the methyl ester, one could envision a similar strategy starting with a dibromobenzene derivative, performing a selective metal-halogen exchange, and then trapping with a reagent like methyl chloroformate or dimethyl carbonate. A procedure has been successfully developed for the synthesis of t-butyl-3-bromo-5-formylbenzoate from t-butyl 3,5-dibromobenzoate, achieving a yield of 84-91% through this selective metallation-formylation sequence. orgsyn.org

Green Chemistry Principles in Synthesis.acs.orgmdpi.comresearchgate.net

Modern synthetic chemistry places increasing emphasis on sustainability and green principles. In the context of synthesizing benzoate esters, several strategies align with these goals. One major area of focus is the replacement of traditional, non-renewable solvents with greener alternatives. acs.org Research has shown that palladium-catalyzed carbonylation reactions can be performed efficiently in biomass-derived solvents such as 2-MeTHF, limonene, and p-cymene, or CO₂-derived solvents like dimethyl carbonate (DMC). acs.org For alkoxycarbonylation specifically, solvents like 2-MeTHF and DMC have proven to be excellent substitutes for conventional options like toluene. acs.org

Another green approach is the use of reusable solid acid catalysts for esterification reactions, which avoids the generation of corrosive and difficult-to-treat acidic waste. mdpi.com For example, a Zr/Ti-based solid acid has been developed for the direct condensation of benzoic acids with methanol, offering a recoverable catalyst that circumvents the need for traditional liquid acids like sulfuric acid. mdpi.com Other green methods focus on using environmentally benign reagents and designing processes that minimize waste through high-yield, one-pot procedures. researchgate.net

Applications As a Building Block in Complex Molecular Synthesis

Medicinal Chemistry and Drug Discovery

The structural motifs present in Methyl 3-bromo-5-formylbenzoate make it an attractive precursor for the development of new therapeutic agents. The presence of the bromo, formyl, and methyl ester groups allows for a diverse range of chemical transformations, enabling the construction of larger, more complex molecules with potential pharmacological activities.

Role in P2Y14 Receptor Antagonist Development

This compound has been instrumental in the development of antagonists for the P2Y14 receptor (P2Y14R). nih.govacs.orgnih.govcornell.edu This receptor is a G-protein coupled receptor activated by UDP-glucose and is implicated in various inflammatory and immune responses, making it a target for conditions like asthma and chronic pain. nih.govnih.gov

In the synthesis of novel P2Y14R antagonists, this compound serves as a key intermediate. nih.gov For instance, it is synthesized from 3-bromo-5-formylbenzoic acid via esterification with methanol (B129727) and sulfuric acid. nih.gov The aldehyde group of this compound can then be used to introduce other functionalities. One synthetic route involves the conversion of the aldehyde to an oxime, followed by a reaction with an appropriate acetylene (B1199291) to form a 1,2,3-triazole ring, a common heterocyclic core in many bioactive molecules. nih.gov This step-wise construction allows for the systematic modification of the antagonist's structure to improve its affinity and other properties. nih.govacs.orgnih.govcornell.edu

The research in this area has led to the development of potent P2Y14R antagonists with biaryl cores, and the exploration of alternative scaffolds to enhance their properties. nih.govacs.orgnih.govcornell.edu The versatility of this compound as a starting material facilitates the creation of a library of compounds for structure-activity relationship (SAR) studies, which are crucial for optimizing drug candidates. nih.gov

Compound TypeStarting MaterialKey Synthetic StepTargetReference
P2Y14 Receptor AntagonistsThis compoundFormation of a 1,2,3-triazole ring from the formyl groupP2Y14 Receptor nih.gov

Precursor for Bioactive Molecules with Pharmacological Activities

Beyond its specific role in P2Y14R antagonist development, this compound is a precursor to a wider range of bioactive molecules. Its trifunctional nature allows for sequential and selective reactions, making it a versatile scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The bromine atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the aldehyde and ester groups can be transformed into a multitude of other functional groups.

Scaffold for SARS-CoV-2 Mpro Inhibitor Series

The main protease (Mpro) of SARS-CoV-2 is a key enzyme in the viral life cycle and a major target for antiviral drug development. While a wide variety of chemical scaffolds have been investigated as Mpro inhibitors, the direct use of this compound as a starting scaffold for the synthesis of these inhibitors is not prominently documented in the reviewed scientific literature.

Synthesis of Antifungal, Antihypertensive, Anticancer, Antiulcer, and Antiviral Compounds

The utility of this compound as a precursor for various therapeutic agents has been explored, though direct synthetic pathways are not always explicitly documented for all classes of compounds.

Antifungal Compounds: The application of this compound in the synthesis of antifungal agents is not extensively reported in the surveyed literature.

Antihypertensive Compounds: While direct synthesis from this compound is not detailed, related structures are used to create antihypertensive agents. For example, substituted benzopyrans and benzimidazoles have shown promise as antihypertensive agents. nih.govnih.gov The synthesis of these compounds often involves precursors with aromatic rings bearing electron-withdrawing groups, a feature present in this compound. nih.govresearchgate.net

Anticancer Compounds: The structural elements of this compound are relevant to the design of some anticancer compounds. However, direct synthetic routes from this specific precursor are not widely documented.

Antiulcer Compounds: Research into novel antiulcer agents has explored various scaffolds, including dihydrobenzofuranone and phenylpropanol derivatives. nih.govnih.gov However, the use of this compound as a starting material for these compounds is not described in the reviewed literature.

Antiviral Compounds: The direct application of this compound in the synthesis of antiviral compounds is not explicitly detailed in the surveyed scientific and patent literature.

Development of MAGL and ABHD6 Modulators

Monoacylglycerol lipase (B570770) (MAGL) and α/β-hydrolase domain containing 6 (ABHD6) are enzymes involved in lipid metabolism and are targets for various diseases. nih.govnih.gov A review of the available literature did not yield information on the use of this compound in the development of modulators for these enzymes.

Synthesis of Heterocyclic Compounds

The reactivity of the functional groups in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.

The aldehyde group can react with hydrazines to form hydrazones, which can then be cyclized to form five-membered heterocycles. For example, as mentioned earlier, it is used in the synthesis of 1,2,3-triazoles for P2Y14R antagonists. nih.gov

Furthermore, the aldehyde can be a key component in multicomponent reactions, which allow for the rapid assembly of complex heterocyclic systems in a single step. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form other heterocycles like oxadiazoles (B1248032) and thiadiazoles. nih.govnih.govnih.gov For instance, aromatic carboxylic acids can be converted to the corresponding acid hydrazides, which are key intermediates in the synthesis of 1,3,4-oxadiazoles. nih.govnih.gov While not starting directly from this compound, these general synthetic methods highlight its potential as a precursor for such heterocyclic systems.

Heterocycle ClassPotential Synthetic Route from this compoundReference for General Method
1,2,3-TriazolesReaction of the formyl group via an oxime intermediate with an acetylene nih.gov
1,3,4-OxadiazolesConversion of the ester to a carboxylic acid, then to an acid hydrazide, followed by cyclization nih.govnih.gov
1,3,4-ThiadiazolesConversion of the ester to a carboxylic acid, then to a thiosemicarbazide, followed by cyclization nih.gov

Construction of Quinoline-based Tetracycles via Povarov Reactions

In a typical Povarov reaction, the aniline (B41778) and the aldehyde, in this case, this compound, would first react to form an electron-rich Schiff base or an imine. This intermediate would then undergo a cycloaddition with an alkene. A subsequent oxidation or aromatization step would lead to the formation of the quinoline (B57606) ring system. organic-chemistry.orgresearchgate.net The bromine atom and the methyl ester on the benzene (B151609) ring of this compound would remain on the resulting quinoline scaffold, providing further opportunities for functionalization.

A related approach for quinoline synthesis involves the reaction of indoles with halodiazoacetates, which proceeds through a cyclopropanation-ring expansion pathway to yield quinoline-3-carboxylates. beilstein-journals.org

Preparation of Isoindolinone Derivatives

Isoindolinones are a class of nitrogen-containing heterocyclic compounds with significant biological activities. This compound can serve as a key precursor for the synthesis of isoindolinone derivatives. A general and efficient method involves multicomponent reactions (MCRs). For instance, a structurally similar compound, methyl 2-formylbenzoate, is used in Ugi-type MCRs to produce various heterocyclic compounds, including isoindolinones. nih.gov

This process allows for the creation of complex molecules in a single step under acidic conditions. nih.gov In a hypothetical application, this compound could react with an amine, an isocyanide, and a carboxylic acid in an Ugi reaction, followed by an intramolecular amidation to form the isoindolinone ring. The resulting isoindolinone would be substituted with a bromo and a methyl ester group, making it a valuable intermediate for further chemical modifications, such as in the synthesis of biologically active molecules like pazinaclone (B1678564) analogues. nih.gov

Alternative methods for synthesizing isoindolinones include the reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehydes with amines. organic-chemistry.org

Formation of Triazole Ring Systems

The formation of triazole rings, particularly 1,2,3-triazoles, is often achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govsciencedaily.com This reaction provides a highly efficient and regioselective method for connecting molecular fragments. sciencedaily.comtjnpr.org

This compound can be envisioned as a valuable scaffold for the synthesis of triazole-containing compounds. The aldehyde group of this compound can be chemically transformed into either an azide (B81097) or a terminal alkyne. For example, the aldehyde can be reduced to an alcohol, which can then be converted to an azide. Alternatively, the aldehyde can undergo reactions to introduce an alkyne functionality.

Once converted to the corresponding azide or alkyne derivative, it can be "clicked" with a complementary alkyne or azide partner to form a 1,4-disubstituted 1,2,3-triazole ring. sciencedaily.com This approach would yield a molecule containing a bromo- and methyl ester-substituted phenyl group attached to a triazole ring, a structure with potential applications in medicinal chemistry and materials science. The resulting triazole could act as a stable linker in more complex molecular architectures. soton.ac.uk

Natural Product Synthesis and Analogue Derivatization

While the direct application of this compound in the total synthesis of natural products is not extensively documented in the provided search results, its structural features make it a highly valuable building block for the synthesis of natural product analogues. sci-hub.se The study of natural products has historically driven significant advancements in organic synthesis. sci-hub.se

The three distinct functional groups on the aromatic ring of this compound provide multiple points for diversification. The aldehyde can be used for chain extension or the introduction of various substituents. The bromo group is amenable to a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the attachment of different aryl, alkyl, or alkynyl groups. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups. This trifunctionality allows for the systematic modification of a lead compound to explore structure-activity relationships and develop analogues with improved biological properties.

Material Science Applications

The unique structure of this compound also suggests its potential use as a monomer or precursor in the synthesis of advanced materials. The bromo and formyl groups are particularly useful for creating polymers and other macromolecular structures.

For example, the aldehyde functionality can participate in polymerization reactions to form polyacetals or be used in condensation reactions with other monomers. The bromo group can be utilized in cross-coupling reactions to create conjugated polymers, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). hoffmanchemicals.combldpharm.com

Spectroscopic Characterization and Structural Elucidation in Research

Advanced NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of individual atoms, allowing for a complete mapping of the molecular framework.

The molecular structure of Methyl 3-bromo-5-formylbenzoate has been elucidated using ¹H NMR spectroscopy. In a study, the spectrum was recorded on a 400 MHz instrument using deuterated chloroform (CDCl₃) as the solvent. chemsynthesis.com The observed chemical shifts and multiplicities are consistent with the assigned structure, which features a trisubstituted benzene (B151609) ring.

The ¹H NMR spectrum shows a distinct signal for the aldehydic proton at 10.04 ppm, appearing as a singlet. chemsynthesis.com The aromatic region contains three signals at 8.47, 8.43, and 8.22 ppm, each integrating to one proton and appearing as singlets, which corresponds to the three protons on the benzene ring. chemsynthesis.com The methyl ester group gives rise to a singlet at 4.00 ppm, corresponding to the three methyl protons. chemsynthesis.com The number and splitting pattern of the aromatic protons confirm the 1,3,5-substitution pattern of the benzene ring. While detailed experimental ¹³C NMR data is not widely available in the surveyed literature, the proton NMR data provides strong evidence for the compound's structural framework.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityProton AssignmentReference
10.04s (singlet)Aldehyde (-CHO) chemsynthesis.com
8.47s (singlet)Aromatic (Ar-H) chemsynthesis.com
8.43s (singlet)Aromatic (Ar-H) chemsynthesis.com
8.22s (singlet)Aromatic (Ar-H) chemsynthesis.com
4.00s (singlet)Methyl Ester (-OCH₃) chemsynthesis.com

A review of available data reveals some inconsistencies in the reported ¹H NMR spectra. The peer-reviewed research article provides high-resolution (400 MHz) data with four distinct signals in the aromatic and aldehyde regions. chemsynthesis.com In contrast, a patent document reports ¹H NMR data at a lower resolution (200 MHz) and lists only three signals in the aromatic region (8.09, 7.95, and 7.73 ppm) without mentioning the characteristic aldehyde proton peak. This discrepancy highlights the importance of high-resolution analysis and complete data reporting for unambiguous structural assignment. The data from the scientific journal is considered more definitive due to its higher resolution and completeness. chemsynthesis.com

The chemical shifts of protons in NMR spectroscopy can be influenced by the solvent used for analysis. However, based on a survey of the scientific literature, studies detailing the effects of different deuterated solvents on the ¹H NMR spectrum of this compound have not been reported. The primary characterization data is consistently reported in CDCl₃. chemsynthesis.com

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS analysis confirms the molecular formula C₉H₇BrO₃. The calculated mass for the protonated molecule ([M+H]⁺) considering the ⁷⁹Br isotope is 242.9657, which is in excellent agreement with the experimentally found mass of 242.9656. chemsynthesis.com This precise correlation between the calculated and observed mass provides unequivocal confirmation of the compound's molecular formula.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data
Molecular FormulaAdductCalculated m/zFound m/zReference
C₉H₇⁷⁹BrO₃[M+H]⁺242.9657242.9656 chemsynthesis.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. While specific experimental IR spectra for this compound are not detailed in the surveyed research articles, the expected characteristic absorption bands can be predicted based on its structure. Key absorptions would include:

A strong carbonyl (C=O) stretching band for the aldehyde group, typically found around 1710-1685 cm⁻¹.

A strong carbonyl (C=O) stretching band for the ester group, typically appearing at a higher frequency than aldehydes, around 1750-1735 cm⁻¹.

C-O stretching bands for the ester group in the 1300-1000 cm⁻¹ region.

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H stretching bands just above 3000 cm⁻¹.

A C-Br stretching band, which would appear in the fingerprint region, typically between 680-515 cm⁻¹.

Crystallographic Studies and Analysis of Molecular Packing

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state and how molecules pack together in a crystal lattice. A thorough search of the scientific literature indicates that no crystallographic studies have been reported for this compound. Consequently, detailed information regarding its crystal system, space group, and the nature of its intermolecular interactions and molecular packing in the solid state is not available.

Computational Chemistry and Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Environments

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sigmaaldrich.com It is a widely used tool for predicting the geometry, reactivity, and other electronic properties of molecules. sigmaaldrich.commdpi.com DFT calculations for Methyl 3-bromo-5-formylbenzoate would provide critical insights into its electronic environment, which governs its reactivity and interactions with other molecules.

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.comresearchgate.net A smaller energy gap suggests higher reactivity. mdpi.com For a related compound, methyl benzoate (B1203000), the HOMO-LUMO energy gap was calculated to be 6.331 eV. researchgate.net

Furthermore, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. nih.gov For this compound, the electronegative oxygen atoms of the formyl and ester groups, along with the bromine atom, would be expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would represent areas of positive potential.

While specific DFT analyses for this compound are not widely published, data for similar bromo-aromatic compounds have been determined, providing a reference for its expected electronic properties. nih.govresearchgate.net

Table 1: Computed Molecular Properties of this compound

Data sourced from PubChem CID 11436457. nih.gov

Prediction of Biological Activity and Toxicological Risks

In silico methods are increasingly used to predict the biological activity and toxicological risks of chemical compounds, reducing the need for extensive and costly experimental testing. dntb.gov.uaphcogj.com These predictions are based on the chemical structure of the molecule and its similarity to compounds with known activities and toxicities.

For this compound, toxicological risks have been predicted based on its structural alerts. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), the compound is associated with several hazard statements. nih.gov These predictions suggest that the compound may be harmful if swallowed, and may cause skin, eye, and respiratory irritation. nih.gov

Table 2: Predicted GHS Hazard Classifications for this compound

Data sourced from PubChem CID 11436457. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are built by analyzing a dataset of compounds with known activities and identifying the molecular descriptors that are most correlated with that activity. Once a statistically significant model is developed, it can be used to predict the activity of new, untested compounds.

A QSAR study involving this compound would first require the calculation of a wide range of molecular descriptors. These can include constitutional, topological, geometric, and electronic descriptors. For example, a 2D QSAR analysis of monoamine transport inhibitors found that electronic properties like HOMO and LUMO energies were significant predictors of binding affinity. nih.gov

A hypothetical QSAR model for a series of compounds including this compound might take the form of a multiple linear regression equation:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where Activity is the biological endpoint (e.g., IC₅₀), D represents the molecular descriptors, and c are the regression coefficients. The statistical quality of the model would be assessed using parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). While no specific QSAR models featuring this compound are currently published, its structural and electronic properties could be valuable data points in the development of new QSAR models for various biological targets.

Molecular Dynamics (MD) Simulations in Drug Design

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. In drug design, MD simulations are employed to investigate the interaction between a potential drug molecule (a ligand) and its biological target, typically a protein or nucleic acid. These simulations can provide detailed information about the binding mode, stability of the ligand-protein complex, and the conformational changes that occur upon binding. nih.gov

For this compound, MD simulations could be used to explore its potential as an inhibitor of a specific enzyme or a ligand for a particular receptor. The process would begin with molecular docking, a technique that predicts the preferred orientation of the ligand when bound to the target. dergipark.org.tr The resulting complex would then be subjected to an MD simulation, where the forces between the atoms are calculated, and the trajectory of the system is simulated over a period of nanoseconds or longer.

Analysis of the MD trajectory can reveal key information, such as:

The stability of the ligand in the binding pocket.

The specific hydrogen bonds and hydrophobic interactions that stabilize the complex.

The free energy of binding, which indicates the affinity of the ligand for the target.

While no specific MD simulation studies have been published for this compound, research on structurally related compounds highlights the utility of this approach. For instance, molecular docking has been used to predict the binding of other bromo-substituted compounds to protein targets, providing a basis for further drug development. dergipark.org.trresearchgate.net These computational techniques are essential for the rational design of new therapeutic agents.

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Enhanced Synthesis

The development of efficient and selective methods for the synthesis of substituted aromatic compounds is a cornerstone of modern organic chemistry. While traditional methods for the synthesis of compounds like Methyl 3-bromo-5-formylbenzoate exist, emerging research is focused on the development of novel catalytic systems that offer improved yields, regioselectivity, and functional group tolerance.

One promising area is the use of palladium-catalyzed C-H activation . Recent studies have shown that palladium catalysts, in conjunction with specialized ligands like mono-N-protected amino acids (MPAA), can facilitate the direct functionalization of C-H bonds in benzoate (B1203000) derivatives. This approach could potentially be adapted for a more streamlined synthesis of this compound precursors, avoiding harsher reaction conditions and improving atom economy. For instance, the kinetic and thermodynamic selectivity observed in the formation of 5- and 6-membered palladacycles could be harnessed to control the regioselectivity of functional group introduction on the benzene (B151609) ring. acs.org

Furthermore, new benzannulation reactions, such as the Bull–Hutchings–Quayle (BHQ) reaction, offer novel pathways to construct functionalized polycyclic aromatic hydrocarbons. nih.gov While not directly applied to this compound itself, the principles of these reactions could inspire new strategies for its synthesis or for its elaboration into more complex architectures. The ability to perform highly regiospecific halogen displacement reactions is particularly relevant to the bromo-substitution pattern of the target molecule. nih.gov

Future research in this area will likely focus on developing catalysts that can operate under milder conditions, tolerate a wider range of functional groups, and offer even greater control over stereochemistry and regioselectivity. The application of these advanced catalytic systems to the synthesis of this compound and its derivatives could significantly enhance their accessibility for various applications.

Exploration of New Biological Targets and Therapeutic Applications

The inherent bifunctionality of this compound makes it an intriguing scaffold for the design of novel therapeutic agents. The aldehyde and bromo-ester moieties can serve as handles for the attachment of different pharmacophores, leading to the creation of bifunctional molecules . nih.gov These molecules are designed to interact with two distinct biological targets simultaneously, potentially leading to synergistic effects or novel mechanisms of action. nih.gov

One exciting application of bifunctional molecules is in the development of Proteolysis Targeting Chimeras (PROTACs) . A PROTAC is a heterobifunctional molecule that recruits a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.gov The aldehyde group of this compound could be modified to bind to a specific protein of interest, while the bromo-ester end could be functionalized with a ligand for an E3 ligase. This would create a PROTAC capable of inducing the selective degradation of a disease-relevant protein.

Moreover, the core structure of this compound can be elaborated into more complex three-dimensional structures, which is a key trend in modern drug discovery. acs.org By using the bromine atom for cross-coupling reactions, a variety of substituents can be introduced, allowing for the exploration of a vast chemical space. acs.org These modifications can be designed to target specific protein-protein interactions or allosteric binding sites, which are often challenging to address with traditional small molecules.

Future research will likely involve the synthesis of libraries of compounds derived from this compound and their screening against a wide range of biological targets. The exploration of its potential in creating bifunctional molecules and PROTACs represents a particularly promising avenue for the discovery of new therapeutics.

Integration with High-Throughput Screening and Automation in Synthesis

The exploration of the therapeutic potential of this compound derivatives necessitates the synthesis and testing of large numbers of compounds. This is where the integration of high-throughput screening (HTS) and automation in synthesis becomes crucial. oxfordglobal.com Automated synthesis platforms can significantly accelerate the "design-make-test-analyze" cycle in drug discovery. nih.gov

Automated synthesizers can perform reactions, work-ups, and purifications with minimal human intervention, enabling the rapid generation of compound libraries. oxfordglobal.comnih.gov For example, an automated system could be programmed to perform a series of Suzuki-Miyaura cross-coupling reactions on this compound with a diverse set of boronic acids, followed by automated purification and plating for biological screening. This would allow for the efficient exploration of the structure-activity relationships of this class of compounds.

Furthermore, advancements in high-throughput mechanochemistry offer a solvent-free and often more efficient alternative to traditional solution-phase synthesis. rsc.orgnih.gov Milling systems capable of processing multiple samples simultaneously could be employed for the parallel synthesis of derivatives of this compound. rsc.orgnih.gov

The data generated from HTS campaigns can be used to train machine learning algorithms to predict the biological activity of new, virtual compounds. nih.gov This "in silico" screening can help to prioritize the synthesis of the most promising candidates, further streamlining the drug discovery process. The combination of automated synthesis and HTS represents a powerful paradigm for unlocking the full therapeutic potential of the this compound scaffold.

Advanced Applications in Dynamic Combinatorial Chemistry

Dynamic Combinatorial Chemistry (DCC) is a powerful strategy for the discovery of high-affinity ligands for biological targets. nih.govwiley.comrochester.edu In DCC, a library of building blocks is allowed to reversibly react with each other in the presence of a biological target. The target then selectively binds to and stabilizes the best-fitting library member, shifting the equilibrium towards its formation. nih.gov

The bifunctional nature of this compound makes it an excellent candidate for use as a building block in DCC. The aldehyde group can participate in reversible reactions such as the formation of imines or hydrazones, while the ester group could potentially be involved in transesterification reactions under certain conditions. More likely, the bromo-substituent could be replaced with a group capable of reversible bond formation, such as a boronic acid. nih.gov

For instance, a derivative of this compound where the bromine is replaced by a boronic acid could be used in a DCC experiment with a library of diols. In the presence of a target protein, the equilibrium would shift to favor the formation of the boronate ester that binds most strongly to the protein. This would allow for the rapid identification of a potent ligand.

The application of DCC to nucleic acid targets is a less explored but rapidly growing field. nih.gov Given the importance of nucleic acids in many diseases, the use of this compound derivatives in nucleic acid-directed DCC could lead to the discovery of novel drug candidates that modulate gene expression or interfere with viral replication. The versatility of this compound as a scaffold for creating dynamic combinatorial libraries opens up exciting new possibilities for drug discovery and molecular recognition. wiley.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 3-bromo-5-formylbenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via sequential functionalization of benzoic acid derivatives. Key steps include bromination at the meta-position and formylation via Vilsmeier-Haack or Duff reactions. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect regioselectivity. For example, bromination using N-bromosuccinimide (NBS) in DMF at 0–5°C minimizes di-substitution byproducts . Formylation with POCl3/DMF requires anhydrous conditions to prevent hydrolysis of the formyl group. Yield optimization often involves iterative adjustment of stoichiometry and reaction time, with typical yields ranging from 50–70% .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Characterization involves a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR : Confirm substitution patterns (e.g., singlet for formyl proton at δ ~10 ppm and absence of aromatic proton signals at positions 3 and 5 due to bromine/formyl groups) .
  • HPLC-MS : Assess purity (>95%) and detect trace impurities (e.g., unreacted precursors or di-brominated byproducts) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis : Verify molecular formula (C9H7BrO3) by matching experimental and theoretical carbon/hydrogen percentages (±0.3%) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer : Discrepancies in bioactivity studies (e.g., enzyme inhibition vs. no activity) often arise from variations in assay conditions or derivative functionalization. To address this:

  • Dose-Response Curves : Perform IC50 determinations under standardized conditions (e.g., pH 7.4, 37°C) to compare potency across studies .
  • Structural-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replacing bromine with chlorine or formyl with nitro groups) to isolate bioactive moieties .
  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., kinases or GPCRs), correlating computational data with experimental results .

Q. How can crystallographic data improve the design of this compound-based ligands?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals bond angles, torsional strains, and intermolecular interactions critical for ligand-receptor binding. For example:

  • SHELX Refinement : Use SHELXL for high-resolution structure refinement, identifying key hydrogen bonds between the formyl group and active-site residues .
  • Electron Density Maps : Analyze electron-deficient regions (e.g., near bromine) to guide halogen-bonding strategies for enhanced target affinity .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies?

  • Methodological Answer : Scaling from milligram to gram quantities introduces challenges such as:

  • Exothermic Reactions : Bromination steps require precise temperature control (jacketed reactors) to avoid runaway reactions .
  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for cost-effective bulk purification .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life; formyl groups are prone to oxidation, necessitating inert storage .

Key Research Considerations

  • Contradictory Evidence : Some studies report bromine’s electronic effects as steric hindrance , while others emphasize its role in halogen bonding . Resolve this via comparative DFT calculations (e.g., Gaussian 09) to model charge distribution.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.